1-(1,3-thiazol-2-yl)butane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

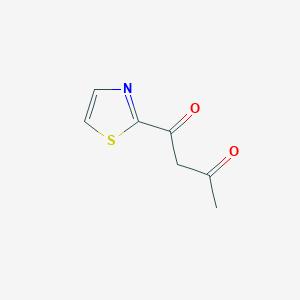

1-(1,3-thiazol-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . It is characterized by the presence of a thiazole ring attached to a butane-1,3-dione moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Wirkmechanismus

Target of Action

The primary targets of 1-(1,3-thiazol-2-yl)butane-1,3-dione are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

As research progresses, more information about the compound’s impact on various biochemical pathways will become available .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-thiazol-2-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with butane-1,3-dione under controlled conditions. One common method involves the condensation of 2-aminothiazole with acetylacetone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-thiazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(1,3-thiazol-2-yl)butane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

1-(1,3-thiazol-2-yl)butane-1,3-dione can be compared with other thiazole-containing compounds:

1-(1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of butane-1,3-dione.

2-(1,3-thiazol-2-yl)acetic acid: Contains an acetic acid group instead of butane-1,3-dione.

1-(1,3-thiazol-2-yl)propan-1-one: Features a propanone group instead of butane-1,3-dione.

The uniqueness of this compound lies in its specific combination of the thiazole ring and butane-1,3-dione moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(1,3-thiazol-2-yl)butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This molecular configuration allows for various interactions with biological macromolecules, contributing to its pharmacological effects.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific cellular targets that influence biochemical pathways involved in cell proliferation and apoptosis. The compound's potential to disrupt normal cellular functions makes it a candidate for further studies in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, although specific mechanisms are still being elucidated. The thiazole moiety may play a crucial role in enhancing the compound's cytotoxic effects against tumor cells.

Study on Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The study found that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives. The structure-activity relationship (SAR) suggested that modifications on the thiazole ring could enhance its bioactivity .

Investigation into Anticancer Activity

A recent investigation explored the effects of this compound on human colon carcinoma cells (HCT-15). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Further analysis revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable bioavailability characteristics; however, detailed pharmacokinetic profiling is needed to establish optimal dosing regimens and therapeutic windows.

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5(9)4-6(10)7-8-2-3-11-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEUHUWMELAQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.